molecular formula C20H22FN3O2 B2918952 N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1421459-73-5

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2918952
CAS No.: 1421459-73-5
M. Wt: 355.413
InChI Key: HNINBXPDNOZOGF-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a piperidinyl group, and a pyridine carboxamide group. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative. This step often involves the use of reagents like sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of fluorobenzene and a strong base like potassium tert-butoxide (KOtBu).

    Coupling with Pyridine Carboxamide: The final step involves coupling the piperidinyl intermediate with pyridine carboxamide. This step is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[3-(3-Chlorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-[3-(3-Methylphenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-7-3-5-15(11-17)12-18(24-10-2-1-8-19(24)25)14-23-20(26)16-6-4-9-22-13-16/h3-7,9,11,13,18H,1-2,8,10,12,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINBXPDNOZOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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